molecular formula C10H7Cl2NO B13871160 2,6-Dichloro-1-methylindole-3-carbaldehyde

2,6-Dichloro-1-methylindole-3-carbaldehyde

Cat. No.: B13871160
M. Wt: 228.07 g/mol
InChI Key: XLXWVCGEDRMOHP-UHFFFAOYSA-N
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Description

2,6-Dichloro-1-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-1-methylindole-3-carbaldehyde typically involves the chlorination of 1-methylindole-3-carbaldehyde. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-1-methylindole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1-methylindole-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The chlorine atoms can also influence the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-1-methylindole-3-carbaldehyde is unique due to the presence of both chlorine atoms and the aldehyde group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

2,6-dichloro-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C10H7Cl2NO/c1-13-9-4-6(11)2-3-7(9)8(5-14)10(13)12/h2-5H,1H3

InChI Key

XLXWVCGEDRMOHP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C(=C1Cl)C=O

Origin of Product

United States

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